![molecular formula C12H16N2O4S B2610116 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine CAS No. 91558-67-7](/img/structure/B2610116.png)

1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

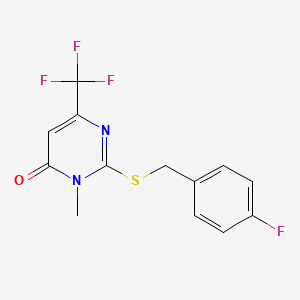

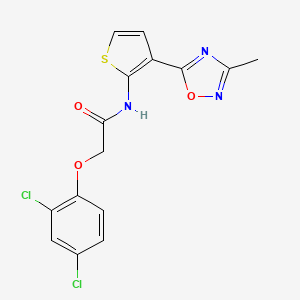

“1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine” is a chemical compound with the molecular formula C12H16N2O4S . It has a molecular weight of 284.33 g/mol . This compound is used as an intermediate in the preparation of α-keto amide inhibitors of hepatitis C virus NS3 protease .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a sulfonyl group (SO2), which is connected to a 4-methyl-3-nitrobenzene group .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

The compound 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine and related derivatives demonstrate promising applications in anticancer research. Specifically, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have been synthesized and evaluated for their anticancer potential. Compounds synthesized from 4-methylbenzenesulfonylchloride showed strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents (Rehman et al., 2018).

Fluorescent Ligands for Histamine H3 Receptors

Derivatives of piperidine, including those linked to 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine, have been synthesized as fluorescent ligands for histamine H3 receptors. These compounds exhibit good to excellent affinities for the receptor, serving as potent tools for identifying and understanding the binding site on the histamine H3 receptor (Amon et al., 2007).

Antifungal Activity

Novel compounds amalgamating 1,2,3-triazoles, piperidines, and thieno pyridine rings, including those utilizing 1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine structures, have shown moderate to good antifungal activity against species like Aspergillus flavus and Cryptococcus neoformans. This indicates their potential in developing new antifungal agents (Darandale et al., 2013).

Antimicrobial Activity

1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been explored for their antimicrobial efficacy against pathogens affecting tomato plants, such as Xanthomonas axonopodis and Ralstonia solanacearum. The structure-activity evaluation of these compounds highlights the influence of substitutions on the benzhydryl and sulfonamide rings on their antibacterial activity (Vinaya et al., 2009).

Anti-inflammatory Activity

The synthesis of 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives and their evaluation for anti-inflammatory activity demonstrate significant improvements in anti-inflammatory activities. The incorporation of N-benzenesulfonyl substituents into the compounds leads to potent inhibition of LPS-induced interleukin (IL-6) and tumour necrosis factor (TNF-α) secretion, offering potential therapeutic benefits in anti-inflammatory treatments (Li et al., 2018).

Eigenschaften

IUPAC Name |

1-(4-methyl-3-nitrophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4S/c1-10-5-6-11(9-12(10)14(15)16)19(17,18)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGFEOXSDDGDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methyl-3-nitrobenzene)sulfonyl]piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[1-(aminomethyl)-3,4-dihydro-2H-naphthalen-1-yl]acetate](/img/structure/B2610036.png)

![N-(3-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2610038.png)

![7-(3,4-diethoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2610040.png)

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2610041.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2610045.png)

![(2Z)-7-(bromomethyl)-N-hydroxy-1,7-dimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B2610046.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B2610051.png)